molecular formula C10H14N4O2S B2834286 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide CAS No. 866131-73-9

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

Cat. No. B2834286
CAS RN: 866131-73-9
M. Wt: 254.31
InChI Key: CMMYGLTVCGHZMN-UHFFFAOYSA-N
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Description

“N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolopyridines has been widely studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of pyrazolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .

Scientific Research Applications

Synthesis and Biomedical Applications

The compound is a type of 1H-Pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds are covered in the research .

Anti-Tumor Efficacy

New 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, and their cytotoxic potential was studied . The derivatives showed potent in vitro antiproliferative activity in the low μM level (0.75–4.15 μΜ) without affecting the proliferation of normal cells . The most potent analogues underwent in vivo evaluation and were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model . The novel compounds exhibited no systemic toxicity; they affected only the implanted tumors and did not interfere with the immune system of the animals .

Purine Analogues

Purine analogues are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes . The compound “N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide” is a purine analogue, and its potential applications in this area are being explored .

Drug Discovery

The compound could be an ideal lead for the discovery of promising anti-tumor agents, and could also be further explored for combination treatments with immunotherapeutic drugs .

Future Directions

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references . Future research may focus on exploring the biomedical applications of such compounds .

properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGLTVCGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

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